1-(4-butylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
描述
The compound 1-(4-butylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a benzimidazole-pyrrolidinone derivative characterized by a 4-butylphenyl substituent and a 2-(4-methylpiperidin-1-yl)-2-oxoethyl side chain. Its IUPAC name and structural details are cataloged in chemical databases (ChemSpider ID: AGN-PC-019IXW, MolPort-005-289-740) . The core structure comprises:
- A pyrrolidin-2-one ring linked to a benzimidazole moiety.
- A 4-butylphenyl group at position 1 of the pyrrolidinone ring.
- A 2-(4-methylpiperidin-1-yl)-2-oxoethyl chain attached to the benzimidazole nitrogen.
Structural analogs often exhibit variations in substituents, which influence physicochemical properties (e.g., solubility, lipophilicity) and bioactivity .
属性
IUPAC Name |
1-(4-butylphenyl)-4-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O2/c1-3-4-7-22-10-12-24(13-11-22)32-19-23(18-27(32)34)29-30-25-8-5-6-9-26(25)33(29)20-28(35)31-16-14-21(2)15-17-31/h5-6,8-13,21,23H,3-4,7,14-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDLBIITNBCFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCC(CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-butylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidin-2-one moiety and the butylphenyl group. The final step involves the addition of the 4-methylpiperidin-1-yl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
化学反应分析
Types of Reactions
1-(4-butylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes.
Medicine: It could be investigated for its potential therapeutic effects.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(4-butylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
相似化合物的比较
Key Findings:
Fluorine in Analog 1 may improve metabolic stability and binding affinity through electronegative interactions . Methoxy and allyl groups in Analog 2 could confer antioxidant properties, as seen in structurally related pyridinone derivatives .
Piperidine Modifications :
- The 4-methylpiperidin-1-yl group in the target compound may enhance selectivity for specific biological targets compared to unsubstituted piperidine in Analog 1. Methylation often reduces basicity, altering pharmacokinetic profiles .
Salt Forms :
- Analog 3’s hydrochloride salt improves aqueous solubility, a common strategy to optimize drug-like properties .
Research Implications
- Antibacterial Activity : Benzimidazole derivatives often exhibit moderate inhibition against pathogens like Staphylococcus aureus and Escherichia coli .
- Antioxidant Potential: Methoxy and bromophenyl substituents in related compounds correlate with radical scavenging activity (e.g., 67–79% DPPH inhibition) .
- Molecular Docking: Structural features like the benzimidazole core and pyrrolidinone ring may facilitate interactions with enzymes or receptors, as demonstrated in docking studies of pyridinone analogs .
生物活性
The compound 1-(4-butylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one , often referred to by its chemical structure or as a derivative of benzodiazole and pyrrolidine, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 442.58 g/mol. The structure features a pyrrolidinone ring fused with a benzodiazole moiety, which is significant for its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit specific enzymes associated with disease pathways. For instance, inhibition of phospholipase A2 (PLA2) has been noted, which plays a role in inflammatory responses and cell signaling pathways .
- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, particularly those involved in central nervous system functions. This modulation can lead to effects such as anxiolytic or antidepressant properties.
Antimicrobial Activity
Preliminary studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For example, it has shown efficacy against Gram-positive bacteria and fungi in vitro, suggesting potential as an antimicrobial agent .
Case Studies
Several studies have explored the biological implications of compounds structurally related to this compound:
- Antidepressant-like Effects : In animal models, compounds with similar structures have demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. These effects are attributed to their influence on serotonin and norepinephrine levels in the brain .
- Anti-inflammatory Properties : Another study highlighted the anti-inflammatory potential of related compounds through the inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound could be beneficial in treating inflammatory diseases .
Data Table: Summary of Biological Activities
常见问题
Q. What are the optimized synthetic routes for 1-(4-butylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the benzimidazole core followed by coupling with substituted pyrrolidinone and piperidine derivatives. Key steps include:
- Nucleophilic substitution to introduce the 4-methylpiperidin-1-yl moiety.
- Coupling reactions (e.g., alkylation or amidation) to attach the benzodiazolyl-pyrrolidinone fragment.
- Solvent optimization : Dichloromethane or methanol is preferred for intermediate steps, while reflux conditions (60–80°C) improve yield .
- Catalysts : Use of bases like triethylamine or sodium hydride enhances reaction efficiency .
Example Reaction Parameters :
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Coupling | DCM | 25 (RT) | Et₃N | 65–75 |
| Alkylation | MeOH | 60 | NaH | 70–80 |
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- Methodological Answer :
- Chromatography : Thin-layer chromatography (TLC) for reaction monitoring; reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity analysis .
- Spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- Mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography : For unambiguous structural determination using SHELXL refinement (e.g., resolving torsional angles in the pyrrolidinone ring) .
Q. How can the crystal structure of this compound be characterized effectively?
- Methodological Answer :
- Data Collection : Use high-resolution single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation.
- Refinement : Employ SHELXL for least-squares refinement, addressing potential twinning or disorder in the benzodiazole moiety .
- Validation : Check for R-factor convergence (<5%) and validate geometry using PLATON .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Assay standardization : Compare protocols (e.g., adenosine receptor binding vs. kinase inhibition assays) to identify variability in buffer pH, incubation time, or cell lines .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate structure-activity relationships (SAR) .
- Molecular docking : Use AutoDock Vina to simulate binding modes and correlate with experimental data .
Q. What strategies improve yield in multi-step synthesis when scaling up reactions?
- Methodological Answer :
- Stepwise optimization :
- Temperature control : Gradual heating (e.g., 40°C → 80°C) minimizes side reactions during piperidinyl-ethyl coupling .
- Catalyst screening : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery .
- Workup procedures : Use liquid-liquid extraction (LLE) with ethyl acetate/water to isolate intermediates .
Q. How can reaction mechanisms for key synthetic steps (e.g., benzimidazole formation) be elucidated?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in-situ NMR to identify rate-determining steps (e.g., imine cyclization) .
- Isotopic labeling : Introduce ¹⁵N or ²H in precursor amines to track bond formation pathways .
- Computational modeling : DFT calculations (e.g., Gaussian 09) to map energy barriers for intermediates .
Key Considerations for Data Interpretation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
